molecular formula C16H19BrN2O3 B13005502 tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13005502
M. Wt: 367.24 g/mol
InChI Key: WQCIZKRXZOBVLX-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where an oxindole moiety is fused with another ring system. The spirocyclic structure imparts significant rigidity and three-dimensionality, making these compounds attractive for drug discovery and development due to their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the cyclization of a substituted oxindole with a suitable pyrrolidine derivative. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of spirooxindoles, including tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate, may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted spirooxindoles, while oxidation and reduction can lead to different oxidation states of the oxindole moiety .

Scientific Research Applications

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirooxindoles such as:

Uniqueness

tert-Butyl 7-bromo-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl and bromo groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H19BrN2O3

Molecular Weight

367.24 g/mol

IUPAC Name

tert-butyl 7-bromo-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

WQCIZKRXZOBVLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)Br)NC2=O

Origin of Product

United States

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